5-(3,4-Difluorophenyl)oxazole-2-carbonitrile
Overview
Description
5-(3,4-Difluorophenyl)oxazole-2-carbonitrile is a useful research compound. Its molecular formula is C10H4F2N2O and its molecular weight is 206.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(3,4-Difluorophenyl)oxazole-2-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on cytotoxicity, mechanisms of action, and selectivity against cancer cells compared to normal cells.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H6F2N2O
- Molecular Weight : 208.17 g/mol
- IUPAC Name : 5-(3,4-difluorophenyl)-1,3-oxazole-2-carbonitrile
In Vitro Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested against human cancer cell lines such as lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29). The results are summarized in Table 1.
Cell Line | CC50 (µM) | Reference Drug (CC50 µM) |
---|---|---|
HT29 (Colon) | 58.44 ± 8.75 | Cisplatin: 47.17 ± 7.43 |
MCF7 (Breast) | 99.87 ± 10.90 | 5-Fluorouracil: 381.16 ± 25.51 |
A549 (Lung) | Not specified | Not specified |
The CC50 value indicates the concentration required to inhibit cell viability by 50%. Notably, the compound demonstrated comparable activity to cisplatin while being significantly less toxic to normal human dermal fibroblasts (NHDF), indicating a favorable selectivity index.
Pro-Apoptotic Activity
The pro-apoptotic effects of this compound were assessed through apoptosis assays. The compound induced apoptosis in cancer cells at concentrations that were lower than those required for traditional chemotherapeutics like cisplatin and 5-fluorouracil. The results are illustrated in Figure 1.
- Caspase-3 Activation : The compound significantly increased caspase-3 levels, a key marker of apoptosis.
- BCL-2 Inhibition : It also reduced BCL-2 levels, promoting apoptotic pathways.
P-Glycoprotein Inhibition
The compound's ability to inhibit P-glycoprotein (P-gp), a protein associated with drug resistance in cancer therapy, was evaluated using rhodamine-123 accumulation assays. Increased fluorescence intensity indicated that this compound effectively inhibited P-gp activity, enhancing its potential as an anticancer agent.
Selectivity and Toxicity
The selectivity index (SI) for the compound was calculated based on its cytotoxicity against cancer cells compared to normal cells. A higher SI suggests a better therapeutic profile:
In this case, the SI for HT29 was approximately 3, indicating that the compound is three times less toxic to normal cells than to cancer cells.
Case Studies and Research Findings
- Study on Colon Cancer Cells : In a study involving HT29 cells, treatment with this compound resulted in significant reductions in cell viability and migration capabilities, suggesting its potential role in preventing metastasis.
- Comparative Analysis with Other Compounds : When compared with other oxazole derivatives, this compound exhibited superior activity against multiple cancer lines while maintaining low toxicity profiles in non-cancerous cells.
Properties
IUPAC Name |
5-(3,4-difluorophenyl)-1,3-oxazole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F2N2O/c11-7-2-1-6(3-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJPBLWTHKSECV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(O2)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.